N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a bromine atom, ethoxy group, and nitro group attached to a benzamide core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of 2,6-dimethylaniline to obtain 4-bromo-2,6-dimethylaniline . This intermediate is then subjected to a series of reactions, including nitration and amidation, to introduce the nitro and benzamide groups, respectively . The final step involves the ethoxylation of the benzamide derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion of intermediates to the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and ethoxy group also contribute to the compound’s reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylaniline: Shares the bromine and dimethylphenyl groups but lacks the nitro and ethoxy groups.
4-Bromo-2,6-dimethylphenol: Contains the bromine and dimethylphenyl groups with a hydroxyl group instead of the nitro and ethoxy groups.
N-(4-Bromo-2,6-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of the ethoxy and nitro groups.
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the ethoxy group influences its solubility and binding interactions .
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-4-24-15-6-5-12(9-14(15)20(22)23)17(21)19-16-10(2)7-13(18)8-11(16)3/h5-9H,4H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGBHKVBKDMSFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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